3-(Chloromethyl)-4'-methyl-1,1'-biphenyl 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 177976-41-9
VCID: VC5979380
InChI: InChI=1S/C14H13Cl/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CC=CC(=C2)CCl
Molecular Formula: C14H13Cl
Molecular Weight: 216.71

3-(Chloromethyl)-4'-methyl-1,1'-biphenyl

CAS No.: 177976-41-9

Cat. No.: VC5979380

Molecular Formula: C14H13Cl

Molecular Weight: 216.71

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-4'-methyl-1,1'-biphenyl - 177976-41-9

Specification

CAS No. 177976-41-9
Molecular Formula C14H13Cl
Molecular Weight 216.71
IUPAC Name 1-(chloromethyl)-3-(4-methylphenyl)benzene
Standard InChI InChI=1S/C14H13Cl/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10H2,1H3
Standard InChI Key IMUOKEXXQVUTRZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC=CC(=C2)CCl

Introduction

Structural and Chemical Identity

Molecular Architecture

The biphenyl core consists of two benzene rings connected by a single bond. In 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl, substitutions occur at distinct positions:

  • 3-position: A chloromethyl (-CH2Cl) group on the first benzene ring.

  • 4'-position: A methyl (-CH3) group on the second benzene ring.

This substitution pattern differs from the 2-methyl analog (CAS 84541-46-8), where the methyl group resides at the 2-position of the first ring . The positional isomerism influences electronic and steric properties, altering reactivity and potential applications.

Table 1: Comparative Structural Features

Feature3-(Chloromethyl)-4'-methyl-1,1'-biphenyl3-(Chloromethyl)-2-methyl-1,1'-biphenyl
Chloromethyl position3 (first ring)3 (first ring)
Methyl position4' (second ring)2 (first ring)
Molecular formulaC14H13ClC14H13Cl
Molecular weight216.70 g/mol216.70 g/mol

Synthetic Pathways and Challenges

Retrosynthetic Considerations

Synthesizing 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl would require strategic functionalization of the biphenyl backbone. Potential routes include:

  • Friedel-Crafts alkylation: Introducing the methyl group to the 4'-position via electrophilic substitution, followed by chloromethylation at the 3-position.

  • Cross-coupling reactions: Utilizing Suzuki-Miyaura coupling to assemble the biphenyl structure with pre-functionalized aromatic rings.

A critical challenge lies in achieving regioselective substitution at the 4'-position, which may necessitate directing groups or protective strategies to avoid competing reactions at ortho/para sites.

Industrial Feasibility

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group (-CH2Cl) is highly reactive toward nucleophiles (e.g., amines, thiols). For example, reaction with sodium azide (NaN3) would yield 3-(azidomethyl)-4'-methyl-1,1'-biphenyl, a potential precursor for click chemistry applications.

Oxidation and Reduction

  • Oxidation: The methyl group at the 4'-position could be oxidized to a carboxylic acid (-COOH) using strong oxidants like KMnO4, though electronic deactivation by the adjacent biphenyl system may necessitate harsh conditions.

  • Reduction: Catalytic hydrogenation (H2/Pd-C) might selectively reduce the chloromethyl group to a methyl group, producing 3,4'-dimethyl-1,1'-biphenyl.

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